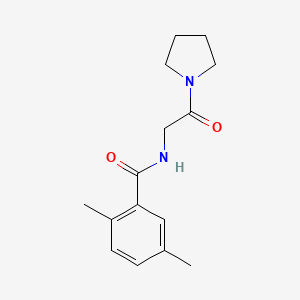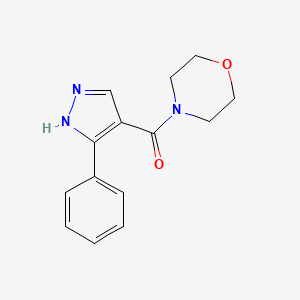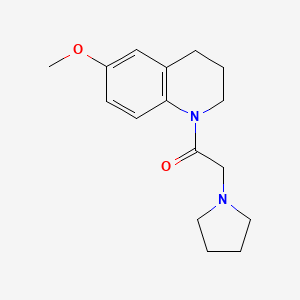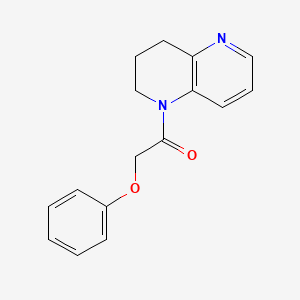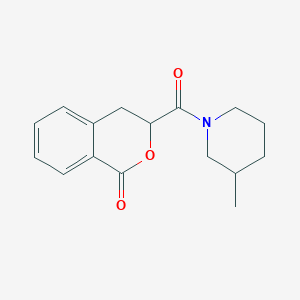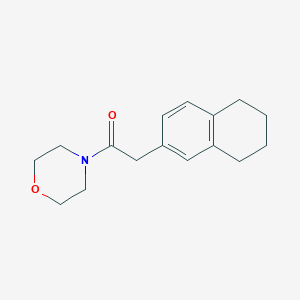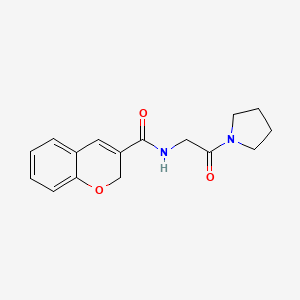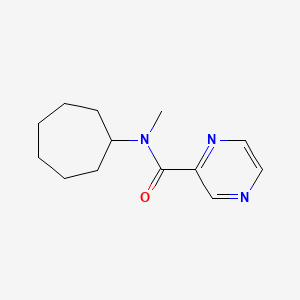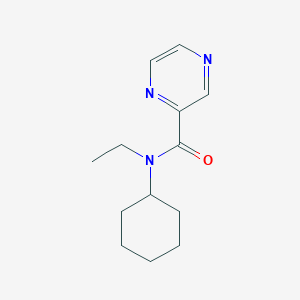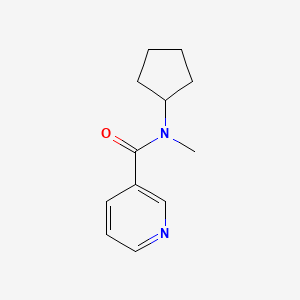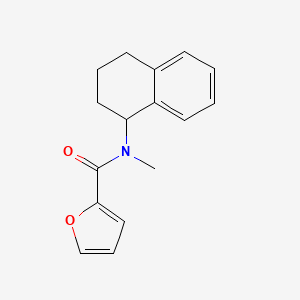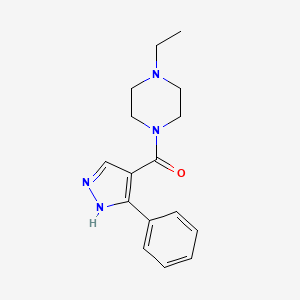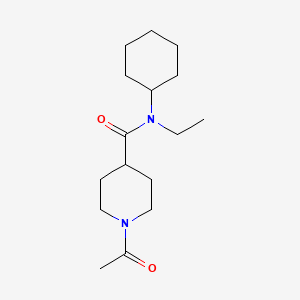![molecular formula C17H30N2O2 B7507746 3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7507746.png)
3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the β-keto amphetamine class of compounds. Dibutylone is a designer drug that is structurally similar to the well-known cathinone, methylone. It was first synthesized in 2014 and has been found to have various applications in scientific research.
作用機序
3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. It also acts as a weak agonist at the serotonin 5-HT2A receptor. These actions result in increased levels of these neurotransmitters in the brain, leading to euphoria, stimulation, and other psychoactive effects.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one has been found to produce various biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also produces changes in the levels of various hormones, including cortisol and prolactin. 3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one has also been found to produce oxidative stress and damage to various organs, including the liver and kidneys.
実験室実験の利点と制限
One advantage of using 3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one in lab experiments is its ability to produce a wide range of psychoactive effects, making it useful in studying the effects of cathinones on the central nervous system. However, one limitation of using 3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one is its potential for producing harmful side effects, which can make it difficult to use in certain types of experiments.
将来の方向性
There are many potential future directions for research involving 3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one. One area of interest is the potential therapeutic uses of cathinones, including 3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one, for various psychiatric disorders. Another area of interest is the development of new cathinone derivatives with improved therapeutic potential and reduced side effects. Additionally, further research is needed to fully understand the long-term effects of 3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one on the brain and body.
合成法
The synthesis of 3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one involves the reaction of 4-piperidone hydrochloride with 3,3-dimethylbutanone in the presence of sodium hydroxide and ethanol. The reaction is carried out at a temperature of 60-70°C for several hours. The resulting product is then purified using various methods, including recrystallization and column chromatography.
科学的研究の応用
3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one has been found to have various applications in scientific research. It has been used as a reference standard in forensic toxicology to identify and quantify the presence of cathinones in biological samples. 3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one has also been used in studies investigating the pharmacological effects of cathinones on the central nervous system.
特性
IUPAC Name |
3,3-dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-17(2,3)13-15(20)18-11-7-14(8-12-18)16(21)19-9-5-4-6-10-19/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXOCQOHSOXFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


